1-methyl-5-nitro-1H-1,2,4-triazole

Description

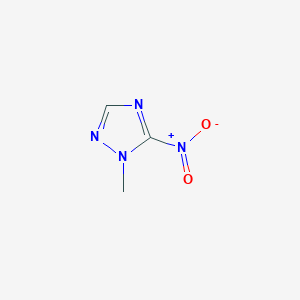

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

1-methyl-5-nitro-1,2,4-triazole | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C3H4N4O2/c1-6-3(7(8)9)4-2-5-6/h2H,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CISUDTSLOVHDEZ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C(=NC=N1)[N+](=O)[O-] | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C3H4N4O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

128.09 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies and Precursor Chemistry for 1 Methyl 5 Nitro 1h 1,2,4 Triazole

Established Synthetic Pathways to 1-methyl-5-nitro-1H-1,2,4-triazole

Established methods for the synthesis of this compound largely rely on direct nitration of the corresponding methylated triazole or the introduction of the nitro group via nucleophilic substitution. Cyclization reactions also present a viable, albeit less direct, route to the target molecule.

Regioselective Nitration Strategies of Substituted 1,2,4-Triazoles

The direct nitration of 1-methyl-1,2,4-triazole (B23700) is a common and direct approach. However, the regioselectivity of this reaction is a critical factor, as nitration can potentially occur at different positions on the triazole ring. The 1,2,4-triazole (B32235) ring is an electron-deficient system, which generally makes electrophilic substitution reactions, such as nitration, challenging. nih.govchemicalbook.comnih.gov

The most frequently employed method for the nitration of 1-methyl-1,2,4-triazole involves the use of mixed acid systems, typically a combination of concentrated nitric acid and sulfuric acid. cdnsciencepub.com Sulfuric acid acts as a catalyst, protonating the nitric acid to form the highly electrophilic nitronium ion (NO₂⁺), which is the active nitrating agent. mdpi.com

The reaction conditions must be carefully controlled to achieve the desired product and minimize the formation of byproducts. Key parameters that are manipulated include:

Temperature: The reaction is often carried out at low temperatures to control the exothermic nature of the nitration and to enhance regioselectivity.

Reaction Time: The duration of the reaction is optimized to ensure complete conversion of the starting material while preventing over-nitration or decomposition.

Acid Concentration: The ratio of nitric acid to sulfuric acid is a crucial factor influencing the concentration of the nitronium ion and, consequently, the reaction rate.

A typical procedure involves the slow addition of 1-methyl-1,2,4-triazole to a pre-cooled mixture of nitric and sulfuric acid, followed by a period of stirring at a controlled temperature. The product is then isolated by pouring the reaction mixture onto ice, followed by filtration and purification.

The presence of the methyl group at N1 sterically hinders attack at the adjacent C5 position to some extent. However, electronic effects often play a more dominant role in directing the incoming electrophile. Theoretical studies and experimental evidence suggest that the C5 position is the most susceptible to nitration due to the electronic influence of the adjacent nitrogen atoms.

Nucleophilic Substitution Approaches for Nitro Group Introduction

An alternative to direct nitration is the introduction of the nitro group via a nucleophilic substitution reaction. This approach typically involves a starting material where a leaving group is present at the C5 position of the 1-methyl-1,2,4-triazole ring.

A common strategy involves the use of a 5-halo-1-methyl-1,2,4-triazole (e.g., 5-chloro- or 5-bromo-1-methyl-1,2,4-triazole) as the substrate. This is then reacted with a suitable nitrite (B80452) salt, such as sodium nitrite, in a polar aprotic solvent like dimethylformamide (DMF) or dimethyl sulfoxide (B87167) (DMSO). The reaction proceeds via an SNAr (Nucleophilic Aromatic Substitution) mechanism, where the nitrite ion displaces the halide to form the desired this compound.

The efficiency of this reaction depends on the nature of the leaving group, with iodide being the most reactive, followed by bromide and chloride. The reaction temperature is also a critical parameter and is often elevated to facilitate the substitution.

Cyclization Reactions in the Formation of the Triazole Ring System

While less direct, it is also possible to construct the this compound ring system through cyclization reactions. isres.orgorganic-chemistry.org These methods involve the reaction of smaller, functionalized precursor molecules that come together to form the heterocyclic ring.

One potential, though less commonly reported for this specific compound, synthetic route could involve the cyclization of a suitably substituted amidrazone derivative. For instance, a precursor containing a methylamino group and a nitro-functionalized carbon could be cyclized to form the triazole ring. The specific reagents and conditions for such a cyclization would need to be carefully selected to favor the formation of the desired 1,2,4-triazole isomer. nih.gov

Advanced and Green Synthetic Strategies for this compound and Related Nitro-Triazoles

In recent years, there has been a growing emphasis on the development of more sustainable and environmentally friendly synthetic methods in chemistry. rsc.orgrsc.org This trend extends to the synthesis of energetic materials like nitro-triazoles.

Advanced strategies for the synthesis of this compound and its analogs focus on several key areas:

Catalytic Nitration: The use of solid acid catalysts or other heterogeneous catalysts for nitration reactions can offer advantages in terms of catalyst recovery and reuse, reducing waste generation.

Flow Chemistry: Continuous flow reactors provide better control over reaction parameters such as temperature and mixing, leading to improved safety, higher yields, and easier scale-up compared to traditional batch processes.

Microwave-Assisted Synthesis: Microwave irradiation can significantly accelerate reaction rates, often leading to shorter reaction times and improved energy efficiency. rsc.org

Solvent-Free or Green Solvent Systems: The replacement of hazardous organic solvents with greener alternatives, or conducting reactions under solvent-free conditions, is a key aspect of green chemistry.

Metal-Free Catalysis and Green Chemistry Principles in Triazole Synthesis

The synthesis of 1,2,4-triazole derivatives, including nitro-substituted analogs, has increasingly moved towards metal-free and green chemistry approaches to minimize environmental impact and improve safety. While specific literature detailing a completely metal-free catalytic synthesis of this compound is not abundant, general principles of green chemistry are being applied to the synthesis of related compounds. These principles include the use of less hazardous solvents, minimizing waste, and improving atom economy.

For instance, the synthesis of substituted 1,2,4-triazoles can be achieved through metal-free oxidative cyclization of hydrazones and amines using iodine as a catalyst. organic-chemistry.org Another approach involves the cyclization of readily accessible N'-nitro-2-hydrocarbylidene-hydrazinecarboximidamides under neutral conditions with water as the solvent and air as the oxidant to yield nitroimino-1,2,4-triazoles. organic-chemistry.org These methods, while not directly producing the target molecule, highlight the trend towards avoiding heavy metal catalysts.

Microwave-Assisted Synthesis Techniques

Microwave-assisted organic synthesis (MAOS) has emerged as a powerful tool for accelerating reaction times and often improving yields in the synthesis of heterocyclic compounds. The application of microwave irradiation to the synthesis of 1,2,4-triazoles is well-documented and presents a greener alternative to conventional heating methods due to its energy efficiency. nih.govmdpi.com

A notable example is the methylation of 1H-1,2,4-triazole, a key step in obtaining the target compound. A microwave-assisted procedure has been developed for this alkylation, significantly reducing the reaction time compared to conventional heating. dtic.mil In this method, deprotonation of the triazole ring with a base followed by the addition of a methylating agent under microwave irradiation can be accomplished in minutes, whereas conventional methods may require several hours. nih.govdtic.mil While this specific procedure was demonstrated on the parent 1H-1,2,4-triazole, the principles are applicable to its nitro-substituted derivatives, potentially offering a rapid and efficient route to this compound.

Table 1: Comparison of Conventional vs. Microwave-Assisted Methylation of 1H-1,2,4-triazole

| Parameter | Conventional Method | Microwave-Assisted Method |

| Reaction Time | 19 hours | 8 minutes |

| Yield | ~63% | Not specified, but comparable crude product composition |

| Heating | Reflux | Microwave Irradiation (90 °C) |

| Reference | dtic.mil | dtic.mil |

Note: This data is for the methylation of the parent 1H-1,2,4-triazole and serves as a model for the potential application of microwave assistance in the synthesis of its nitro-derivative.

Electrochemical Methods in Triazole Ring Formation

Electrochemical synthesis offers a green and efficient alternative for the formation of 1,2,4-triazole rings, often proceeding under mild conditions without the need for harsh oxidants or metal catalysts. organic-chemistry.org While a direct electrochemical synthesis of this compound has not been explicitly detailed, the electrochemical reduction of nitrotriazoles has been investigated as a green method for producing new energetic materials. This indicates the compatibility of the nitro-triazole system with electrochemical conditions.

Click Chemistry Approaches to Nitro-Triazole Scaffolds

"Click chemistry," particularly the copper-catalyzed azide-alkyne cycloaddition (CuAAC), is a powerful tool for the synthesis of 1,2,3-triazoles. While highly efficient for the 1,2,3-isomer, it is not the primary method for constructing the 1,2,4-triazole ring system. Therefore, click chemistry approaches are not directly applicable to the formation of the this compound scaffold.

Precursor Molecules and Starting Materials for this compound Synthesis

The synthesis of this compound logically proceeds through the methylation of the parent heterocycle, 5-nitro-1H-1,2,4-triazole. Therefore, the synthesis of this key precursor is of paramount importance.

A plausible synthetic route to 5-nitro-1H-1,2,4-triazole starts from 3-nitro-1,2,4-triazol-5-one (NTO), a well-known energetic material. energetic-materials.org.cnenergetic-materials.org.cn The synthesis of NTO itself can be achieved through the nitration of semicarbazide (B1199961) followed by cyclization.

Table 2: Key Precursors and Starting Materials

| Compound | Role in Synthesis |

| Semicarbazide | Starting material for the synthesis of NTO. |

| Nitrating agents (e.g., nitric acid) | Used for the nitration of semicarbazide to form NTO. energetic-materials.org.cn |

| 3-Nitro-1,2,4-triazol-5-one (NTO) | Precursor to 5-nitro-1H-1,2,4-triazole. energetic-materials.org.cnenergetic-materials.org.cn |

| 5-Nitro-1H-1,2,4-triazole | The immediate precursor to the final product. |

| Methylating agents (e.g., methyl iodide, dimethyl sulfate) | Used for the N-methylation of 5-nitro-1H-1,2,4-triazole. dtic.milnih.gov |

| Bases (e.g., sodium methoxide (B1231860), potassium hydroxide) | Used to deprotonate the triazole ring prior to methylation. dtic.milnih.gov |

Optimization and Control of Reaction Conditions for Enhanced Yield and Selectivity

The synthesis of this compound requires careful control of reaction conditions to maximize yield and achieve the desired regioselectivity. The methylation of 5-nitro-1H-1,2,4-triazole can potentially yield two major isomers: this compound and 1-methyl-3-nitro-1H-1,2,4-triazole, along with the possibility of alkylation at the N4 position.

The regioselectivity of the methylation is highly dependent on the reaction conditions, including the choice of base, solvent, and methylating agent. For the alkylation of the parent 1H-1,2,4-triazole, the use of sodium methoxide as a base is reported to favor the formation of the 1-methyl isomer. dtic.mil The presence of the electron-withdrawing nitro group at the 5-position is expected to influence the acidity of the N-H protons and the nucleophilicity of the different nitrogen atoms in the ring, thus affecting the isomer distribution.

Optimization studies for the methylation of the related 4(5)-nitro-1,2,3-triazole have shown that a mixture of N1, N2, and N3-alkylation products is often obtained, and the ratio is influenced by the reaction conditions. nih.gov This underscores the importance of systematic optimization to achieve a high yield of the desired this compound.

Table 3: Factors Influencing Yield and Selectivity in Methylation

| Parameter | Influence on the Reaction |

| Base | The choice of base can influence which nitrogen atom is deprotonated, thereby directing the site of methylation. Stronger bases may lead to different selectivity compared to weaker bases. dtic.milnih.gov |

| Solvent | The polarity of the solvent can affect the solubility of the reactants and the transition state energies, which in turn can influence the reaction rate and regioselectivity. |

| Methylating Agent | The reactivity of the methylating agent (e.g., methyl iodide vs. dimethyl sulfate) can impact the reaction kinetics and potentially the isomer distribution. dtic.milnih.gov |

| Temperature | Temperature can affect the rate of reaction and may also influence the thermodynamic versus kinetic control of the product distribution. |

Further detailed experimental studies are required to establish the optimal conditions for the high-yield, regioselective synthesis of this compound.

Chemical Reactivity and Transformation Studies of 1 Methyl 5 Nitro 1h 1,2,4 Triazole

Electrophilic Substitution Reactions on the Triazole Ring System

The 1,2,4-triazole (B32235) ring is characterized as a π-deficient heterocyclic system due to the presence of three electronegative nitrogen atoms. This inherent electron deficiency significantly deactivates the ring's carbon atoms towards electrophilic attack. The presence of a potent electron-withdrawing nitro group at the C5 position further exacerbates this deactivation in 1-methyl-5-nitro-1H-1,2,4-triazole.

Consequently, classical electrophilic aromatic substitution reactions, such as nitration, halogenation, or Friedel-Crafts reactions on the carbon atoms of the triazole ring, are generally not feasible under standard conditions. Instead, electrophilic attack, if it occurs, is directed towards the nitrogen atoms, which possess higher electron density. rsc.org The most common electrophilic interaction is protonation, where the parent 1H-1,2,4-triazole can be protonated at the N4 position in the presence of strong acids to form a triazolium chloride. rsc.org For this compound, with the N1 position already occupied by a methyl group, protonation would likely occur at one of the other available nitrogen atoms.

Nucleophilic Substitution Reactions Involving the Nitro Group and Other Substituents

In contrast to its inertness towards electrophiles, the triazole ring in this compound is activated for nucleophilic substitution, particularly at the C5 position. The strong electron-withdrawing nature of the nitro group makes the C5 carbon atom highly electrophilic and susceptible to attack by nucleophiles. chemicalbook.com

The nitro group itself can function as a competent leaving group in nucleophilic aromatic substitution (SNAr) reactions. This reactivity allows for the introduction of a variety of nucleophiles at the C5 position, leading to the synthesis of diverse substituted 1-methyl-1H-1,2,4-triazoles. While direct examples for this compound are not extensively documented in readily available literature, the synthesis of 5-substituted 3-nitro-1H-1,2,4-triazoles through the nucleophilic displacement of 5-bromo and 5-methylsulfonyl groups supports this reaction pattern. beilstein-journals.org It is a common strategy in heterocyclic chemistry for a nitro group to be displaced by strong nucleophiles.

Potential nucleophiles for this transformation could include:

| Nucleophile Category | Specific Examples |

|---|---|

| Oxygen Nucleophiles | Alkoxides (e.g., methoxide (B1231860), ethoxide), phenoxides |

| Nitrogen Nucleophiles | Ammonia, primary and secondary amines, azides |

| Sulfur Nucleophiles | Thiolates |

Redox Chemistry of the Nitro Group

The nitro group is a key functional moiety in this compound, and its redox chemistry is a significant aspect of the compound's reactivity.

Reduction Pathways to Amino Derivatives

The nitro group of this compound can be readily reduced to an amino group, yielding 1-methyl-1H-1,2,4-triazol-5-amine. This transformation is a common and synthetically useful reaction for nitroaromatic and nitroheterocyclic compounds. The resulting amino-triazoles are valuable intermediates for the synthesis of a wide range of other derivatives. The analysis of 1-methyl-3-nitro-1H-1,2,4-triazol-5-amine as an impurity in the production of 1-methyl-3,5-dinitro-1H-1,2,4-triazole suggests that the reduction of a nitro group to an amine on this heterocyclic system is a known process. nih.gov

A variety of reducing agents can be employed for this purpose, with the choice of reagent often influencing the selectivity and yield of the reaction.

| Reducing Agent | Typical Conditions |

|---|---|

| Catalytic Hydrogenation | H₂, Pd/C, PtO₂, Raney Ni in a solvent like ethanol (B145695) or ethyl acetate |

| Metal/Acid Systems | Sn/HCl, Fe/HCl, Zn/CH₃COOH |

| Hydrazine Hydrate | In the presence of a catalyst like Pd/C or Raney Ni |

| Sodium Dithionite (Na₂S₂O₄) | In an aqueous or mixed aqueous/organic medium |

| Tin(II) Chloride (SnCl₂) | In an acidic medium, often HCl |

Oxidation Processes of the Nitro Triazole Moiety

The this compound moiety is generally resistant to oxidation. The triazole ring itself is an electron-poor system, which makes it less susceptible to oxidative degradation. Furthermore, the nitro group is already in a high oxidation state. Studies on the related compound 3-nitro-1,2,4-triazol-5-one (NTO) have shown its resistance to oxidation by mineral surfaces like ferrihydrite and birnessite, which are known to oxidize other organic compounds. nih.gov This suggests a high degree of stability of the nitro-triazole core under oxidative conditions. Harsh oxidizing conditions might lead to the degradation of the molecule rather than a specific, controlled oxidation of the nitro triazole moiety.

Ring-Opening and Rearrangement Reactions

While 1,2,4-triazoles are generally stable aromatic heterocycles, they can undergo ring-opening and rearrangement reactions under specific conditions. researchgate.net One of the most well-known rearrangements in triazole chemistry is the Dimroth rearrangement, which involves the transposition of endocyclic and exocyclic heteroatoms. wikipedia.org This typically occurs in 1,2,3-triazoles but can also be observed in certain 1,2,4-triazole systems, often involving an amino-substituted triazole. rsc.orgbeilstein-journals.orgrsc.org For this compound, a Dimroth-type rearrangement is not a commonly reported reaction.

Ring-opening reactions of the triazole ring generally require significant energy input or specific reagents that can overcome the aromatic stability of the ring. Studies on the decomposition of 3-nitrotriazole upon low-energy electron attachment have indicated a pronounced stability of the triazole ring against cleavage compared to, for example, the imidazole (B134444) ring. rsc.org Ring cleavage of 1,2,3-triazoles and benzotriazoles has been reported to occur via a Dimroth-type equilibrium to form diazonium or diazo-imine species, often facilitated by transition metals. nih.gov While specific data for this compound is scarce, it is plausible that under forcing conditions, such as high temperatures or potent reagents, ring cleavage could occur.

Derivatization at the Methyl Group and Other Positions

The methyl group attached to the N1 position of the triazole ring offers a site for further functionalization, although it is generally less reactive than, for example, a methyl group adjacent to a carbonyl. However, under appropriate conditions, reactions at the methyl group can be achieved.

Potential derivatizations include:

Halogenation: Free-radical halogenation of the methyl group could be initiated using reagents like N-bromosuccinimide (NBS) or N-chlorosuccinimide (NCS) under UV irradiation or with a radical initiator. This would yield the corresponding halomethyl-triazole, a versatile intermediate for further nucleophilic substitutions.

Oxidation: Strong oxidizing agents could potentially oxidize the methyl group to a formyl or carboxyl group, leading to the formation of 1-formyl- or 1-carboxy-5-nitro-1H-1,2,4-triazole. However, controlling the oxidation to avoid degradation of the triazole ring would be challenging.

Deprotonation/Alkylation: Although the methyl protons are not highly acidic, a very strong base might be able to deprotonate the methyl group, creating a carbanion that could then be reacted with an electrophile.

Derivatization is also possible at other positions if they are appropriately functionalized. For instance, if the nitro group at C5 is first reduced to an amino group, this amine can then be readily derivatized through acylation, alkylation, or diazotization reactions, opening up a vast array of synthetic possibilities.

Studies on Reaction Mechanisms and Intermediates

Investigations into the reaction mechanisms of this compound and its parent compounds have provided insight into the electronic effects of the substituents on the triazole ring, which in turn govern the regioselectivity of further chemical transformations. The reactivity is significantly influenced by the positions of the methyl and nitro groups, which direct the course of subsequent reactions, particularly alkylation.

Research has focused on the alkylation of nitrotriazole derivatives to understand the formation of various isomers and charged intermediates. Studies on N(1)-alkyl-substituted 3-nitro-5-R-1,2,4-triazoles, a class of compounds that includes this compound (where R=H), have shown that further alkylation proceeds in a highly selective manner. researchgate.net When these compounds are treated with alkylating agents such as dialkyl sulfates, the reaction occurs selectively at the N(4) position of the triazole ring. researchgate.net This preferential reaction pathway leads to the formation of quaternary ammonium-like structures known as 1,4-dialkyl-3-nitro-1,2,4-triazolium salts. These triazolium salts are key intermediates in the synthesis of more complex triazole derivatives. researchgate.net

In contrast, the mechanism of alkylation for the unsubstituted 3-nitro-1,2,4-triazole (B13798) can follow a different path depending on the reaction conditions. For instance, when 3-nitro-1,2,4-triazole is reacted with secondary alcohols like 2-propanol in the presence of concentrated sulfuric acid, the alkylation takes place regioselectively at the N(2) atom. researchgate.net This highlights the directing influence of the substituents on the triazole ring; the presence of a methyl group at the N(1) position, as in the title compound, deactivates the adjacent N(2) position towards electrophilic attack and directs incoming groups to the N(4) position.

The formation of the 1,2,4-triazole ring itself involves several potential mechanistic pathways, often through the cyclization of open-chain intermediates. researchgate.net Common synthetic routes include the reaction of hydrazines with electrophiles like formamide (B127407) or the cyclization of substituted thiosemicarbazides. researchgate.netorganic-chemistry.org For instance, 3-alkylthio-1,2,4-triazole derivatives can be formed from the reaction of phenyl isothiocyanate with 2-cyanoacetohydrazide, proceeding through a thiosemicarbazide (B42300) intermediate which then cyclizes. researchgate.net While these pathways describe the formation of the core ring system, the subsequent reactivity of a specifically substituted compound like this compound is dominated by the electronic properties of its substituents.

Detailed research findings on the alkylation mechanisms are summarized in the table below.

Interactive Data Table: Regioselectivity in the Alkylation of Nitro-1,2,4-triazoles

| Starting Compound | Reagent/Conditions | Position of Reaction | Intermediate/Product | Reference |

| 1-Alkyl-3-nitro-1,2,4-triazole | Dialkyl Sulphate | N(4) | 1,4-Dialkyl-3-nitro-1,2,4-triazolium salt | researchgate.net |

| 3-Nitro-1,2,4-triazole | 2-Propanol / conc. H₂SO₄ | N(2) | 1-Isopropyl-3-nitro-1,2,4-triazole | researchgate.net |

Structural Elucidation Techniques and Conformational Analysis Applied to 1 Methyl 5 Nitro 1h 1,2,4 Triazole

Single Crystal X-ray Diffraction Analysis

No crystallographic data, including bond lengths, bond angles, or details on intermolecular interactions for 1-methyl-5-nitro-1H-1,2,4-triazole, were found. This information is essential for definitively determining the molecule's three-dimensional structure and understanding its solid-state packing arrangement.

Determination of Molecular Geometry and Bond Connectivity

Without X-ray diffraction analysis, a definitive, experimentally-derived model of the molecular geometry and bond connectivity for this specific isomer cannot be constructed.

Analysis of Crystal Packing and Intermolecular Interactions

Similarly, an analysis of the crystal lattice and any potential intermolecular forces, such as hydrogen bonding or π-stacking, is not possible without the primary crystallographic data.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Confirmation

Specific NMR spectroscopic data, which are crucial for confirming the compound's structure in solution and understanding its electronic environment, could not be located.

Proton Nuclear Magnetic Resonance (¹H NMR)

No published ¹H NMR spectra or tables of chemical shifts and coupling constants for this compound were identified.

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR)

Detailed ¹³C NMR data for the compound, which would identify the chemical environment of each carbon atom in the molecule, remains unreported in the surveyed literature.

Nitrogen-15 Nuclear Magnetic Resonance (¹⁵N NMR)

While studies on related nitrotriazoles exist, specific ¹⁵N NMR chemical shifts for the nitrogen atoms within the this compound ring and its nitro group are not available.

Two-Dimensional NMR Techniques (e.g., HMBC)

Two-dimensional (2D) Nuclear Magnetic Resonance (NMR) techniques, such as Heteronuclear Multiple Bond Correlation (HMBC), are powerful tools for elucidating the complete chemical structure of molecules like this compound. While one-dimensional (¹H and ¹³C) NMR provides information about the chemical environment of individual nuclei, 2D NMR reveals correlations between them, allowing for the unambiguous assignment of signals and confirmation of the molecular skeleton.

HMBC spectroscopy is particularly useful as it maps long-range (typically 2-4 bond) correlations between heteronuclei, most commonly ¹H and ¹³C. For this compound, an HMBC experiment would be expected to show key correlations that confirm the substitution pattern. For instance, the protons of the methyl group (N-CH₃) would show a correlation to the C5 carbon of the triazole ring, the carbon to which the nitro group is attached. Additionally, the C3 proton would exhibit a correlation to the C5 carbon. These correlations are instrumental in differentiating between isomers, such as 1-methyl-3-nitro-1H-1,2,4-triazole and this compound. A thesis on NMR studies of various 1,2,4-triazole (B32235) systems highlights the application of HMBC for detailed structural assignments within this class of compounds. ncl.res.in

Table 1: Predicted HMBC Correlations for this compound

| Proton (¹H) | Correlating Carbon (¹³C) |

| C3-H | C5 |

| N1-CH₃ | C5 |

Vibrational Spectroscopy for Functional Group Identification

Vibrational spectroscopy, encompassing Fourier Transform Infrared (FT-IR) and Raman techniques, is fundamental for identifying the functional groups present in this compound.

Fourier Transform Infrared (FT-IR) Spectroscopy

FT-IR spectroscopy measures the absorption of infrared radiation by a molecule, which causes vibrations of its chemical bonds. Each type of bond and functional group vibrates at a characteristic frequency, resulting in a unique spectral fingerprint.

For this compound, the FT-IR spectrum would be dominated by absorptions corresponding to the triazole ring, the methyl group, and the nitro group. The parent 1,2,4-triazole shows characteristic aromatic C-H stretching vibrations around 3032-3097 cm⁻¹. researchgate.net The triazole ring itself exhibits C=N and N=N stretching vibrations, often appearing in the 1450-1650 cm⁻¹ region. researchgate.net The introduction of a methyl group would add characteristic C-H stretching and bending vibrations.

The most prominent features for this specific compound, however, would be the strong absorption bands from the nitro (NO₂) group. These are typically observed as two distinct bands: an asymmetric stretching vibration (νas) in the range of 1500–1600 cm⁻¹ and a symmetric stretching vibration (νs) between 1300 and 1390 cm⁻¹. The exact positions of these bands can provide insight into the electronic environment of the nitro group. Studies on related nitro-aromatic compounds provide a basis for these expected values. researchgate.net

Table 2: Characteristic FT-IR Absorption Bands for this compound

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) |

| C-H (Triazole Ring) | Stretching | ~3100 |

| C-H (Methyl Group) | Stretching | 2900-3000 |

| C=N / N-N (Triazole Ring) | Stretching / Ring Modes | 1450-1650 |

| NO₂ | Asymmetric Stretching | 1500-1600 |

| NO₂ | Symmetric Stretching | 1300-1390 |

Raman Spectroscopy

Raman spectroscopy is a complementary technique to FT-IR that also probes molecular vibrations. It relies on the inelastic scattering of monochromatic light. While FT-IR is sensitive to changes in dipole moment, Raman spectroscopy is sensitive to changes in polarizability. Therefore, symmetric vibrations and bonds involving heavier atoms often produce strong Raman signals.

In the Raman spectrum of this compound, the symmetric stretching vibration of the nitro group is expected to be particularly intense. The triazole ring deformations and breathing modes would also be prominent. researchgate.net Raman spectroscopy is a valuable tool for studying the structure of molecules, with studies on nitrophenols and other nitro compounds demonstrating its utility in identifying the characteristic vibrations of the nitro group. nsf.govnih.gov The combination of FT-IR and Raman spectroscopy provides a more complete picture of the vibrational modes of the molecule.

Table 3: Expected Raman Shifts for this compound

| Functional Group | Vibrational Mode | Expected Raman Shift (cm⁻¹) |

| Triazole Ring | Ring Breathing/Deformation | 1000-1550 |

| NO₂ | Symmetric Stretching | ~1350 |

| C-N | Stretching | 800-900 |

Mass Spectrometry for Molecular Weight and Fragmentation Pattern Analysis

Mass spectrometry (MS) is an analytical technique that ionizes chemical species and sorts the ions based on their mass-to-charge ratio. It provides precise information about the molecular weight of the compound and offers insights into its structure through the analysis of fragmentation patterns.

For this compound (C₃H₄N₄O₂), the molecular weight is approximately 128.09 g/mol . The mass spectrum would show a molecular ion peak (M⁺) corresponding to this mass. The fragmentation pattern upon ionization would be characteristic of the molecule's structure. Studies on the fragmentation of related nitroimidazole and nitrotriazole compounds show that common fragmentation pathways include the loss of the nitro group (NO₂) or parts of it, such as NO or O. rsc.orgnih.gov

The fragmentation of the triazole ring itself is another key pathway. The presence of the methyl group will also influence the fragmentation, potentially leading to the loss of a methyl radical (CH₃) or the formation of characteristic fragments. The analysis of the fragmentation of 3-nitro-1,2,4-triazole (B13798) shows that characteristic reactions include the formation of an NO₂⁻ anion and that the main dissociation channel for the parent anion is the direct cleavage of a hydrogen radical. rsc.org

Table 4: Potential Mass Spectrometry Fragments for this compound

| Ion | Proposed Structure/Loss |

| [M]⁺ | Molecular Ion |

| [M-NO₂]⁺ | Loss of nitro group |

| [M-O-N₂]⁺ | Loss of oxygen and dinitrogen |

| [CH₃N]⁺ | Fragment from ring cleavage |

UV-Vis Spectroscopy for Electronic Transitions and Tautomeric Studies

UV-Vis spectroscopy measures the absorption of ultraviolet and visible light by a molecule, which corresponds to the promotion of electrons from lower to higher energy orbitals. The resulting spectrum provides information about the electronic structure and conjugation within the molecule.

The parent 1-methyl-1,2,4-triazole (B23700) exhibits absorption in the vacuum ultraviolet region, which is typical for non-conjugated heterocyclic systems. nih.gov The introduction of a nitro group, which is a strong chromophore, is expected to cause a significant bathochromic (red) shift of the absorption maximum into the near-UV or visible range. This is due to the extension of the conjugated system through the lone pairs on the triazole nitrogens and the π-system of the nitro group. The primary electronic transitions would likely be of the n → π* and π → π* type. A review on the chemistry of 1,2,4-triazoles notes that UV spectroscopy is a key method for studying their structure. researchgate.net Studies on related nitrated heterocycles confirm that the nitro group significantly influences the UV-Vis absorption spectrum. researchgate.net

Table 5: Expected UV-Vis Absorption for this compound

| Transition Type | Expected Wavelength Range (nm) |

| π → π | 250-350 |

| n → π | >300 |

Computational and Theoretical Investigations of 1 Methyl 5 Nitro 1h 1,2,4 Triazole

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) has emerged as a principal method for investigating the electronic structure and properties of molecules. nih.govacs.org It is a quantum mechanical modeling method used to investigate the electronic structure of many-body systems. DFT calculations have been applied to various 1,2,4-triazole (B32235) derivatives to understand their structure, stability, and reactivity. dnu.dp.uanih.gov

A fundamental step in computational analysis is the geometry optimization of the molecule, which seeks to find the most stable arrangement of atoms corresponding to a minimum on the potential energy surface. For derivatives of 1,2,4-triazole, DFT methods, such as B3LYP with a 6-31G** basis set, have been used to determine their optimized geometries. nih.gov These calculations provide crucial data on bond lengths, bond angles, and dihedral angles, which are essential for understanding the molecule's three-dimensional structure.

The electronic structure of 1,2,4-triazole derivatives has also been a subject of theoretical investigation. These studies often focus on the distribution of electrons within the molecule, which is key to its chemical behavior. rsc.org For instance, the aromaticity of the triazole ring, a significant factor in its stability, has been analyzed using computational methods. ijsr.net The stability of the triazole nucleus is largely attributed to its aromatic character, which involves a sextet of π-electrons. ijsr.net

Frontier Molecular Orbital (FMO) theory is a cornerstone of modern chemistry for predicting the reactivity of molecules. numberanalytics.comwikipedia.org It focuses on the interactions between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of reacting species. numberanalytics.comwikipedia.org The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy reflects its electron-accepting capability. pku.edu.cn

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical parameter for assessing a molecule's kinetic stability and chemical reactivity. numberanalytics.com A large HOMO-LUMO gap suggests high stability and low reactivity, as more energy is required to excite an electron from the HOMO to the LUMO. numberanalytics.com Conversely, a small gap indicates that the molecule is more prone to chemical reactions. numberanalytics.com DFT calculations are frequently employed to determine the HOMO and LUMO energies and the corresponding energy gap for various molecules, including derivatives of 1,2,4-triazole. researchgate.netnih.gov

The following table showcases representative data from DFT calculations on related triazole systems, illustrating the types of values obtained for HOMO, LUMO, and the energy gap.

| Compound/System | HOMO (eV) | LUMO (eV) | HOMO-LUMO Gap (eV) |

| Triazole Derivative 1 | -6.8 | -1.5 | 5.3 |

| Triazole Derivative 2 | -7.1 | -2.0 | 5.1 |

| Triazole Derivative 3 | -6.5 | -1.8 | 4.7 |

This table is for illustrative purposes and the values are not specific to 1-methyl-5-nitro-1H-1,2,4-triazole but are representative of similar compounds.

Molecular Electrostatic Potential (MEP) mapping is a valuable computational tool used to visualize the charge distribution within a molecule and to predict its reactive sites for electrophilic and nucleophilic attack. researchgate.netnih.gov The MEP map displays regions of varying electrostatic potential on the molecular surface, typically color-coded so that red indicates regions of negative potential (electron-rich, susceptible to electrophilic attack) and blue indicates regions of positive potential (electron-poor, susceptible to nucleophilic attack). researchgate.netresearchgate.net

For triazole derivatives, MEP analysis can identify the nitrogen atoms of the triazole ring as potential sites for electrophilic attack due to their lone pairs of electrons. researchgate.net The nitro group, being strongly electron-withdrawing, would create a region of positive potential, making the adjacent carbon atom susceptible to nucleophilic attack.

Natural Bond Orbital (NBO) analysis is a computational technique that provides a detailed picture of the bonding and electronic structure of a molecule in terms of localized electron-pair "bonding" units. cam.ac.ukwisc.edu It examines charge transfer interactions between filled (donor) and empty (acceptor) orbitals, which can stabilize the molecule. acadpubl.eu These interactions, known as hyperconjugation, are quantified by second-order perturbation theory analysis of the Fock matrix in the NBO basis. acadpubl.eu

In the context of this compound, NBO analysis can reveal the extent of electron delocalization from the triazole ring to the nitro group. This intramolecular charge transfer is a key factor influencing the molecule's stability and energetic properties. The analysis can quantify the stabilization energy associated with these interactions, providing insight into the electronic factors that govern the molecule's behavior. acadpubl.eu

Mechanistic Studies of Reaction Pathways using Computational Methods

Computational methods are increasingly used to investigate the mechanisms of chemical reactions, providing insights into transition states and reaction energy profiles. researchgate.net For energetic materials like this compound, understanding the initial steps of decomposition is crucial for assessing their stability and safety.

Theoretical studies can model the homolytic cleavage of bonds, which is often the initial step in the thermal decomposition of nitro compounds. nih.govnih.gov By calculating the bond dissociation energies (BDEs) for various bonds within the molecule, the weakest bond can be identified as the most likely point of initial decomposition. For nitro-substituted triazoles, the C-NO2 or N-NO2 bonds are often the focus of such studies. nih.govnih.gov

Tautomeric Equilibrium and Stability Studies of 1,2,4-Triazole Derivatives

1,2,4-Triazole and its derivatives can exist in different tautomeric forms, which are isomers that differ in the position of a proton. ijsr.net The relative stability of these tautomers is a critical aspect of their chemistry, as it can influence their physical and biological properties. tubitak.gov.trresearchgate.net Computational methods, particularly DFT, have proven to be highly effective in determining the relative energies of different tautomers and thus predicting the position of the tautomeric equilibrium. tubitak.gov.trresearchgate.net

For the parent 1,2,4-triazole, studies have shown that the 1H- and 4H-tautomers are the most significant, with their relative stability depending on the phase (gas, solution, or solid state). ijsr.nettubitak.gov.tr The introduction of substituents, such as a methyl and a nitro group, can significantly influence the tautomeric equilibrium. Computational studies can model the different possible tautomers of this compound and calculate their relative stabilities, providing a clear picture of the predominant form under different conditions. researchgate.net

Prediction of Spectroscopic Parameters (e.g., NMR Chemical Shifts, Vibrational Frequencies)

Detailed research findings from computational studies predicting the NMR chemical shifts and vibrational frequencies specifically for this compound are not available in the reviewed literature. Theoretical calculations, typically employing Density Functional Theory (DFT) methods such as B3LYP with basis sets like 6-311++G(d,p), are standard for predicting such parameters. For NMR chemical shifts, the Gauge-Including Atomic Orbital (GIAO) method is commonly used. However, the results of such analyses for this particular compound have not been published.

Analysis of Global and Local Chemical Reactivity Descriptors

An analysis of global and local chemical reactivity descriptors for this compound, derived from computational methods, is not present in the available scientific literature. Such investigations typically involve the calculation of parameters from the energies of frontier molecular orbitals (HOMO and LUMO). These parameters include:

Global Reactivity Descriptors:

Chemical potential (μ)

Global hardness (η)

Global softness (S)

Electronegativity (χ)

Electrophilicity index (ω)

Local Reactivity Descriptors:

Fukui functions

Local softness

Molecular Electrostatic Potential (MEP) maps

These descriptors provide insight into the kinetic stability and the most likely sites for electrophilic and nucleophilic attacks. While theoretical studies on related energetic materials like 5-nitro-3-trinitromethyl-1H-1,2,4-triazole have explored frontier orbital analysis to understand stability and performance, a similar detailed analysis for this compound is not documented.

Exploration of 1 Methyl 5 Nitro 1h 1,2,4 Triazole As a Building Block in Complex Chemical Architectures

Role as a Precursor in High-Nitrogen Compounds and Energetic Materials Research

The pursuit of high-energy density materials (HEDMs) is a significant area of research, driven by the need for advanced explosives and propellants with superior performance and enhanced safety characteristics. 1-methyl-5-nitro-1H-1,2,4-triazole plays a crucial role in this field due to its high nitrogen content and the energetic contribution of the nitro group.

Strategic Incorporation into Energetic Molecular Frameworks

The 1,2,4-triazole (B32235) skeleton, particularly when substituted with nitro groups, is a fundamental component in the design of energetic materials. nih.gov The presence of the nitro group on the triazole ring significantly enhances the energetic properties of the resulting molecules. The methyl group on the nitrogen atom of this compound provides a point of attachment or modification, allowing for its strategic incorporation into larger, more complex energetic molecular frameworks.

Researchers have explored the synthesis of various polynitro-1,2,4-triazoles containing a trinitromethyl group, which exhibit high density and good thermal stability. acs.org These compounds often have detonation properties superior to traditional explosives like TNT, RDX, and HMX. acs.org The introduction of different substituents, including methyl groups, can influence the heat of formation, density, and detonation performance of these materials. nih.gov For instance, the synthesis of 5-hydrazino-3-nitro-1,2,4-triazole (HNT) from 5-bromo-3-nitro-1,2,4-triazole has created a platform for developing powerful and thermally stable energetic compounds. rsc.org The derivatization of such platforms can lead to materials with exceptional detonation velocities and pressures. rsc.org

Design Principles for High-Density Energetic Materials

A key objective in the development of energetic materials is to achieve high density, as this often correlates with superior detonation performance. The design of high-density energetic materials frequently involves the use of fused-ring structures and the incorporation of dense substituents. Fused-ring energetic compounds, due to their conjugated planar structures, can effectively increase the density and molecular stability of the compounds, leading to good thermal stability and low sensitivity. mdpi.com

The introduction of functional groups like the nitro group is a common strategy to increase the oxygen balance and energy content of a molecule. nih.gov The synthesis of N-functionalized nitroazole-based energetic materials has led to a new family of highly dense and oxygen-rich compounds. rsc.org Computational studies, such as density functional theory (DFT), are often employed to predict the properties of designed molecules, including their heat of formation, density, and detonation performance, guiding the synthetic efforts towards promising candidates. nih.gov

Applications in Coordination Chemistry as a Ligand

The nitrogen atoms of the triazole ring in this compound possess lone pairs of electrons, making them excellent candidates for coordinating with metal ions. This property allows the compound and its derivatives to act as ligands in the formation of coordination complexes and metal-organic frameworks (MOFs).

Synthesis of Metal-Organic Frameworks (MOFs) utilizing Triazole Moieties

Metal-organic frameworks (MOFs) are a class of porous materials constructed from metal ions or clusters linked together by organic ligands. The tunability of both the metal center and the organic linker allows for the design of MOFs with specific properties for various applications, including gas storage, catalysis, and sensing.

Triazole-based ligands are particularly useful in the construction of energetic MOFs (E-MOFs). nih.gov These materials aim to combine the energetic properties of the organic ligand with the structural stability and tunability of the MOF architecture. The use of nitrogen-rich ligands, such as those derived from 1,2,4-triazoles, is beneficial for forming multiple coordination bonds and increasing the energy content of the resulting MOF. nih.gov For example, a series of alkali metal-based E-MOFs have been synthesized using a nitrogen-rich imino-bridged bis(1,2,4-triazole) as the ligand, demonstrating high thermal stability and low sensitivity. nih.gov

Complexation Studies with Metal Centers

The coordination behavior of 1,2,4-triazole derivatives with various metal centers has been extensively studied. These studies often involve the synthesis and characterization of metal complexes to understand the binding modes of the triazole ligand and the resulting geometry of the complex. Techniques such as elemental analysis, IR spectroscopy, magnetic susceptibility, and single-crystal X-ray diffraction are used to characterize these complexes. isres.org

For instance, studies have shown that 1,2,4-triazole ligands can act as monodentate or bidentate ligands, binding to metal centers through one or two of their nitrogen atoms. isres.org The specific coordination mode can be influenced by the nature of the metal ion and the other ligands present in the coordination sphere. isres.org The resulting metal complexes can exhibit a range of geometries, including distorted octahedral and tetrahedral structures. isres.orgresearchgate.net The complexation of triazolylquinoxaline-based ligands with various metal centers has been investigated using NMR spectroscopy to observe the changes in the ligand's chemical shifts upon coordination. chemrxiv.org

Development of Advanced Functional Materials Based on Triazole Scaffolds

The versatile chemical nature of the 1,2,4-triazole ring makes it a valuable scaffold for the development of a wide range of advanced functional materials beyond energetic applications.

The incorporation of the triazole moiety into larger molecular structures can impart desirable properties such as thermal stability, specific electronic characteristics, and biological activity. For example, the synthesis of chalcones containing a 1,2,3-triazole unit has been explored, as chalcones are known to be important intermediates in synthetic and medicinal chemistry. mdpi.comresearchgate.net

Furthermore, the functionalization of the triazole ring allows for the tuning of the material's properties. For instance, the introduction of different substituents can influence the material's solubility, reactivity, and interaction with other molecules. The development of new synthetic methods for substituted 1,2,3- and 1,2,4-triazoles continues to expand the possibilities for creating novel functional materials based on these versatile heterocyclic scaffolds. nih.gov

Electron-Transport and Hole-Blocking Properties

The performance of organic light-emitting diodes (OLEDs) is critically dependent on the charge-transporting properties of the materials used in their various layers. Efficient electron-transporting materials (ETMs) and hole-blocking materials (HBMs) are essential for ensuring balanced charge injection and recombination within the emissive layer, thereby enhancing device efficiency and stability. The electron-withdrawing nature of the nitro group in conjunction with the inherent properties of the 1,2,4-triazole ring suggests that this compound could exhibit promising electron-transport and hole-blocking capabilities.

The electron-transporting ability of a material is related to its electron affinity (EA) and the energy level of its lowest unoccupied molecular orbital (LUMO). A low LUMO level facilitates electron injection from the cathode and transport through the material. Conversely, a high highest occupied molecular orbital (HOMO) energy level is indicative of a material's potential to block holes. The significant electronegativity of the nitro group is known to lower both the HOMO and LUMO energy levels of aromatic and heterocyclic compounds. This effect can enhance the electron-transport properties and improve air stability in n-type organic semiconductors. rsc.org

The general class of 1,2,4-triazole derivatives has been recognized for its utility in electronic applications. For example, 3-(4-biphenylyl)-4-phenyl-5-(4-tert-butylphenyl)-1,2,4-triazole (TAZ) is a well-known electron-transport and hole-blocking material used in OLEDs. Its electron affinity is approximately 2.3 eV. nih.gov The presence of the strongly electron-withdrawing nitro group in this compound would likely result in a higher electron affinity compared to TAZ, potentially making it an even more effective ETM.

The table below presents a comparison of the calculated HOMO-LUMO energy gaps for different triazole derivatives, illustrating the influence of substituents on their electronic properties.

| Compound | HOMO (eV) | LUMO (eV) | Energy Gap (ΔE) (eV) | Reference |

| 3,5-diamino-1,2,4-triazole (in DMSO) | -5.73 | -0.79 | 4.94 | elixirpublishers.com |

| 4-phenyl-5-(thiophen-2-yl)-4H-1,2,4-triazole-3-thiol | -5.98 | -1.89 | 4.09 | core.ac.uk |

| 4-ethyl-5-(thiophen-2-yl)-4H-1,2,4-triazole-3-thiol | -5.79 | -1.54 | 4.25 | core.ac.uk |

This table is for illustrative purposes and shows data for related triazole compounds to provide context.

Fabrication of Novel Organic Materials for Optoelectronics

The unique electronic characteristics of this compound make it an attractive candidate for incorporation into novel organic materials designed for optoelectronic devices. The development of such materials often involves the synthesis of larger, more complex molecules where the triazole derivative acts as a fundamental building block. These materials can be designed to have specific functionalities, such as light emission, charge transport, or charge blocking, by chemically modifying the core structure.

The synthesis of functionalized 1,2,4-triazoles is a well-established area of organic chemistry, with numerous methods available for introducing various substituents onto the triazole ring. organic-chemistry.orgrsc.orgresearchgate.net These synthetic strategies can be employed to attach chromophoric units, charge-transporting moieties, or groups that enhance the morphological stability and solubility of the final material. For instance, carbazole (B46965) derivatives, known for their excellent hole-transporting properties and high thermal stability, are often combined with electron-deficient units like triazoles to create bipolar host materials for phosphorescent OLEDs. mdpi.com

The incorporation of a this compound unit into a larger molecular architecture could lead to materials with the following desirable properties for optoelectronics:

Improved Electron Injection and Transport: As discussed previously, the low-lying LUMO level of the nitrotriazole moiety would facilitate the injection and transport of electrons.

Enhanced Thermal and Morphological Stability: The rigid, aromatic nature of the triazole ring can contribute to a higher glass transition temperature (Tg) and better film-forming properties of the resulting material.

Tunable Optoelectronic Properties: By attaching different functional groups to the triazole core, the emission color, charge mobility, and energy levels of the material can be fine-tuned.

While there are no specific reports on the fabrication of optoelectronic devices using this compound, the broader class of triazole derivatives has seen extensive use. For example, polymers containing 1,2,4-triazole units have been investigated as electron-transporting materials. nih.gov The general synthetic accessibility and the favorable electronic properties of nitrotriazoles suggest that this compound holds significant potential as a building block for the next generation of organic electronic materials. rsc.org

Derivatization for Structure-Activity Relationship (SAR) Exploration in Chemical Design

In the field of medicinal chemistry, the 1,2,4-triazole nucleus is considered a "privileged scaffold" due to its presence in a wide array of biologically active compounds. nih.gov The derivatization of this core structure is a common strategy for exploring structure-activity relationships (SAR), which is crucial for the rational design of new therapeutic agents with improved potency, selectivity, and pharmacokinetic properties. The presence of a nitro group in this compound offers a unique starting point for such explorations, as the nitro group can significantly influence the biological activity of the molecule.

The nitro group is a strong electron-withdrawing group and can participate in various biological interactions. For instance, nitro-containing compounds have been investigated for their antimicrobial, antiviral, and anticancer properties. ontosight.ai The reduction of the nitro group to an amino group in vivo can also lead to the formation of active metabolites.

SAR studies on 1,2,4-triazole derivatives have revealed key insights into the structural requirements for various biological activities. For example, studies on antifungal agents have shown that the nature and position of substituents on the triazole ring are critical for their efficacy. nih.gov In some cases, the introduction of a nitrotriazole moiety has been shown to enhance antifungal activity.

The derivatization of this compound can be achieved through various synthetic transformations. The methyl group at the 1-position provides a site for further functionalization, although reactions directly on the triazole ring or the nitro group are more common starting points for creating a library of analogs for SAR studies. For example, the nitro group can be reduced to an amino group, which can then be further modified through acylation, alkylation, or diazotization reactions.

A hypothetical SAR exploration starting from this compound could involve the following modifications:

| Position of Modification | Type of Derivatization | Potential Impact on Activity |

| 5-position | Reduction of the nitro group to an amino group, followed by acylation with various carboxylic acids. | Modulation of electronic properties and introduction of new hydrogen bonding interactions. |

| 5-position | Nucleophilic aromatic substitution of the nitro group (if feasible) with different nucleophiles. | Introduction of diverse functional groups to probe the steric and electronic requirements of the biological target. |

| 3-position | Introduction of substituents via metallation-functionalization protocols. | Exploration of a different region of the molecule for potential interactions with the target. |

| 1-position (methyl group) | Oxidation to a carboxylic acid, followed by amide or ester formation. | Alteration of solubility and introduction of new interaction points. |

This table presents hypothetical derivatization strategies for SAR exploration.

The synthesis of a series of 3-nitro-1H-1,2,4-triazole derivatives has been reported, demonstrating the feasibility of creating a library of compounds for biological evaluation. acs.org These studies underscore the potential of this compound as a valuable starting material for the discovery of new drug candidates.

Future Research Directions and Unexplored Avenues for 1 Methyl 5 Nitro 1h 1,2,4 Triazole Chemistry

Development of Novel and Sustainable Synthetic Routes

The current synthesis of 1-methyl-5-nitro-1H-1,2,4-triazole typically involves the methylation of 3-nitro-1,2,4-triazole (B13798). Future research should prioritize the development of more sustainable and efficient synthetic methodologies. This includes exploring "green chemistry" principles to minimize environmental impact. rsc.org

Key areas for investigation include:

Catalytic Methylation: Investigating the use of novel, environmentally benign catalysts for the methylation of 3-nitro-1,2,4-triazole to improve selectivity and reduce waste.

Flow Chemistry: The application of continuous-flow reactors could offer enhanced safety, better control over reaction parameters, and scalability for the synthesis of this compound and its derivatives.

One-Pot Syntheses: Designing one-pot, multi-component reactions that assemble the this compound core from simple, readily available starting materials would represent a significant advancement in efficiency and atom economy. rsc.org

| Synthetic Approach | Potential Advantages | Research Focus |

| Green Catalysis | Reduced environmental impact, higher selectivity, easier catalyst separation. | Development of solid acid catalysts, reusable methylating agents. |

| Flow Chemistry | Improved safety for handling energetic intermediates, precise temperature and mixing control, ease of scale-up. | Optimization of reactor design, residence time, and solvent systems. |

| One-Pot Reactions | Increased efficiency, reduced purification steps, atom economy. | Identification of suitable starting materials and reaction conditions for convergent synthesis. |

Advanced Mechanistic Investigations of Complex Transformations

A thorough understanding of the reaction mechanisms governing the synthesis and transformations of this compound is crucial for optimizing existing protocols and discovering new reactivity. Future research should employ a combination of experimental and computational techniques to elucidate these mechanisms.

Areas ripe for exploration include:

Isomer Selectivity: Detailed mechanistic studies on the methylation of 3-nitro-1,2,4-triazole to understand and control the regioselectivity, leading to either the 1-methyl or 2-methyl isomer.

Decomposition Pathways: Investigating the thermal and photochemical decomposition mechanisms of this compound is critical for its application in energetic materials. researchgate.net Theoretical studies can simulate and predict thermolysis products and pathways. researchgate.net

Spectroscopic and Kinetic Studies: Employing advanced spectroscopic techniques (e.g., in-situ NMR, stopped-flow kinetics) to identify and characterize reactive intermediates and transition states in key transformations.

Exploration of New Chemical Reactivity Patterns

The reactivity of this compound is largely dictated by the interplay between the triazole ring and the nitro group. Future work should aim to uncover and harness novel reactivity patterns.

Potential avenues of research are:

Nucleophilic Aromatic Substitution: The electron-deficient nature of the triazole ring, exacerbated by the nitro group, makes it a candidate for nucleophilic aromatic substitution (SNAr) reactions. Investigating the displacement of the nitro group or other potential leaving groups with a variety of nucleophiles could lead to a wide range of functionalized derivatives.

Reduction of the Nitro Group: The selective reduction of the nitro group to an amino group would yield 1-methyl-1H-1,2,4-triazol-5-amine, a valuable building block for the synthesis of new heterocyclic systems and materials.

Cycloaddition Reactions: Exploring the potential of the triazole ring in this compound to participate in cycloaddition reactions could open doors to novel fused heterocyclic systems.

| Reaction Type | Potential Products | Research Focus |

| Nucleophilic Aromatic Substitution | Functionalized 1-methyl-1,2,4-triazoles (e.g., with amino, alkoxy, or azido (B1232118) groups). | Screening of nucleophiles, catalysts, and reaction conditions. |

| Nitro Group Reduction | 1-methyl-1H-1,2,4-triazol-5-amine and its derivatives. | Development of selective and mild reduction methods. |

| C-H Functionalization | Direct introduction of new functional groups onto the triazole ring. | Exploration of transition-metal-catalyzed C-H activation strategies. |

Computational Design and Prediction of Novel this compound Derivatives

Computational chemistry offers a powerful tool for the rational design and in-silico screening of novel derivatives of this compound with desired properties. nih.gov Future research should leverage computational methods to accelerate the discovery of new materials.

Key areas for computational investigation include:

Energetic Materials Design: Using quantum-chemical methods to predict the density, heat of formation, detonation velocity, and sensitivity of new energetic materials based on the this compound scaffold. scispace.com

Pharmacophore Modeling: For potential pharmaceutical applications, computational tools can be used to design derivatives that fit the binding sites of specific biological targets.

Prediction of Reactivity: Density Functional Theory (DFT) calculations can be employed to predict the most likely sites for electrophilic and nucleophilic attack, guiding synthetic efforts.

Integration into Emerging Fields of Materials Science and Chemical Engineering

Beyond its use in energetic materials, the unique electronic and structural features of this compound suggest its potential for integration into other advanced materials.

Future research directions include:

Nitrogen-Rich Polymers: The triazole ring is a key component in high-nitrogen content polymers. Investigating the incorporation of this compound as a monomer or a pendant group could lead to new polymers with high thermal stability and specific energetic properties.

Coordination Polymers and Metal-Organic Frameworks (MOFs): The nitrogen atoms of the triazole ring can act as ligands for metal ions, opening the possibility of creating novel coordination polymers and MOFs with applications in gas storage, catalysis, and sensing.

Corrosion Inhibitors: Triazole derivatives are known for their anti-corrosion properties. Research into the efficacy of this compound and its derivatives as corrosion inhibitors for various metals and alloys is a promising avenue. nih.gov

Multi-component Reactions and Diversification Strategies

Multi-component reactions (MCRs) offer a highly efficient strategy for the rapid generation of molecular diversity. acs.org The development of MCRs involving this compound as a building block would significantly expand its chemical space.

Future research should focus on:

Developing Novel MCRs: Designing new MCRs where this compound can participate as one of the components to create complex molecular architectures in a single step.

Post-Modification of MCR Products: Utilizing the functional groups introduced through MCRs for further diversification, leading to libraries of compounds for high-throughput screening in drug discovery or materials science.

"Click Chemistry" Applications: Exploring the use of derivatives of this compound in "click" reactions, such as the copper-catalyzed azide-alkyne cycloaddition, to create highly functionalized molecules. acs.org

Q & A

Q. What experimental approaches assess the suitability of this compound in energetic materials?

- Methodological Answer :

- Detonation velocity/pressure : Calculate using EXPLO5 software with measured density and heat of formation.

- Sensitivity testing : Evaluate friction (BAM friction tester) and impact sensitivity.

- Thermal stability : Perform vacuum stability tests (VST) at 100°C for 48 hours.

- Synthesis of salts : Pair with nitrogen-rich cations (e.g., triaminoguanidinium) to enhance performance .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.